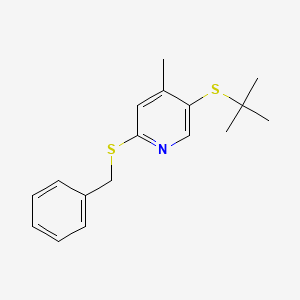
2-(Benzylthio)-5-(tert-butylthio)-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-5-(tert-butylthio)-4-methylpyridine is an organic compound that features a pyridine ring substituted with benzylthio, tert-butylthio, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-(tert-butylthio)-4-methylpyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with benzylthiol and tert-butylthiol under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylthio)-5-(tert-butylthio)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzylthio and tert-butylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur-containing groups, yielding a simpler pyridine derivative.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives with reduced sulfur content.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(Benzylthio)-5-(tert-butylthio)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Benzylthio)-5-(tert-butylthio)-4-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The benzylthio and tert-butylthio groups may play a role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(tert-Butylthio)benzaldehyde: Another compound with a tert-butylthio group, used in proteomics research.
2-(tert-Butylthio)pyridine: A simpler analog with only a tert-butylthio group on the pyridine ring.
Uniqueness
2-(Benzylthio)-5-(tert-butylthio)-4-methylpyridine is unique due to the presence of both benzylthio and tert-butylthio groups, which confer distinct chemical and biological properties. This combination of substituents allows for a broader range of reactions and applications compared to similar compounds with fewer functional groups.
Propriétés
Formule moléculaire |
C17H21NS2 |
|---|---|
Poids moléculaire |
303.5 g/mol |
Nom IUPAC |
2-benzylsulfanyl-5-tert-butylsulfanyl-4-methylpyridine |
InChI |
InChI=1S/C17H21NS2/c1-13-10-16(18-11-15(13)20-17(2,3)4)19-12-14-8-6-5-7-9-14/h5-11H,12H2,1-4H3 |
Clé InChI |
NFFWUDOZIQEYFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1SC(C)(C)C)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(R)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15228695.png)
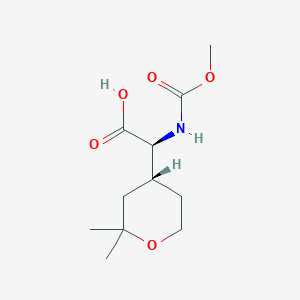
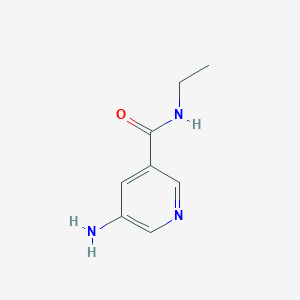
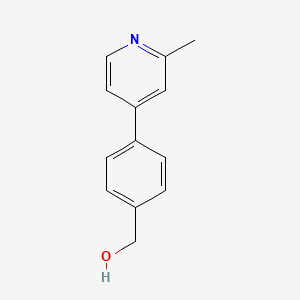
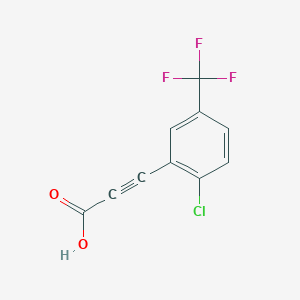
![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)

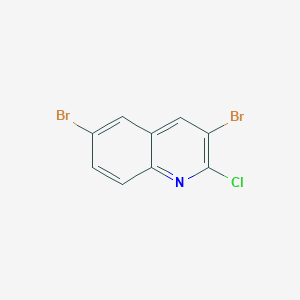

![2-Oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15228753.png)
![4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol](/img/structure/B15228762.png)



